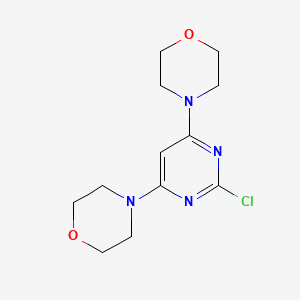

4,6-Dimorpholino-2-chloropyrimidine

Description

Central Role of Pyrimidine (B1678525) Scaffolds in Contemporary Heterocyclic Chemistry Research

Pyrimidine, a six-membered heterocyclic organic compound with two nitrogen atoms at the first and third positions, is a cornerstone of modern heterocyclic chemistry. nih.gov Its derivatives are integral components of life itself, forming the basic structure of nucleobases like cytosine, thymine, and uracil (B121893) found in DNA and RNA. nih.govmdpi.com This fundamental biological role has spurred extensive research into pyrimidine scaffolds, revealing a vast array of pharmacological properties. nih.govresearchgate.netnih.gov The pyrimidine ring's ability to form hydrogen bonds and act as a bioisostere for other aromatic systems enhances its potential in drug design. mdpi.com

The versatility of the pyrimidine skeleton, which allows for structural modifications at multiple positions (2, 4, 5, and 6), makes it a highly attractive scaffold for medicinal chemists. mdpi.com This has led to the development of a multitude of pyrimidine derivatives with a wide spectrum of biological activities, including antimicrobial, antioxidant, antimalarial, anticancer, and anti-inflammatory properties. nih.govnih.gov The continuous exploration of pyrimidine-based compounds underscores their significance in the quest for new therapeutic agents. mdpi.comresearchgate.net

Strategic Significance of Halogenated Pyrimidines as Versatile Synthetic Precursors

Within the broad family of pyrimidine derivatives, halogenated pyrimidines stand out as exceptionally versatile synthetic precursors. mdpi.com The presence of halogen atoms, particularly chlorine, on the pyrimidine ring provides reactive sites for nucleophilic substitution reactions. nih.gov This allows for the introduction of various functional groups, making them crucial intermediates in the synthesis of a diverse range of more complex molecules. mdpi.com

For instance, 4,6-dichloropyrimidine (B16783) is a key starting material for synthesizing disubstituted pyrimidines through reactions like amination and Suzuki-Miyaura cross-coupling. sigmaaldrich.com The differential reactivity of the chlorine atoms can often be exploited to achieve selective substitutions. For example, in 4,6-dichloro-2-(methylsulfonyl)pyrimidine, reactions with different amines under varying conditions can selectively target either the C4-chloro or the C2-sulfonyl group. researchgate.net This strategic utility extends to other halogenated pyrimidines, such as 2-chloropyrimidine (B141910) and 2,4-dichloropyrimidine, which are also widely used in organic synthesis. mdpi.comorgsyn.org The Vilsmeier-Haack reaction is a common method for preparing chloropyrimidines from their corresponding hydroxy precursors, further highlighting the importance of this class of compounds. mdpi.com

Academic Context of 4,6-Dimorpholino-2-chloropyrimidine within Advanced Pyrimidine Research

The compound this compound emerges from the rich synthetic landscape of halogenated pyrimidines. Its structure, featuring two morpholino groups at the 4 and 6 positions and a chlorine atom at the 2 position, makes it a subject of interest in advanced pyrimidine research. The synthesis of such a molecule typically involves the sequential nucleophilic substitution of a di- or tri-chlorinated pyrimidine.

The presence of the chlorine atom at the 2-position suggests its potential as a precursor for further synthetic modifications. This is a common strategy in medicinal chemistry, where a core scaffold is first elaborated, and then a final point of diversity is introduced by reacting a remaining halogen. The morpholino substituents are also significant, as this moiety is frequently incorporated into biologically active molecules to improve their pharmacological properties.

While direct research specifically detailing the synthesis and applications of this compound is not extensively documented in the provided search results, its existence can be inferred from the general reactivity patterns of halogenated pyrimidines. For example, the synthesis of various aminopyrimidines from chloropyrimidines is a well-established area of research. nih.govnih.gov The study of related compounds like 2,4-Dimorpholino-6-chloropyrimidine further supports the academic interest in such structures. sigmaaldrich.comchemicalbook.comvibrantpharma.com The investigation of such molecules contributes to the broader understanding of structure-activity relationships in pyrimidine chemistry and the development of new synthetic methodologies.

Structure

2D Structure

3D Structure

Properties

CAS No. |

479493-68-0 |

|---|---|

Molecular Formula |

C12H17ClN4O2 |

Molecular Weight |

284.74 g/mol |

IUPAC Name |

4-(2-chloro-6-morpholin-4-ylpyrimidin-4-yl)morpholine |

InChI |

InChI=1S/C12H17ClN4O2/c13-12-14-10(16-1-5-18-6-2-16)9-11(15-12)17-3-7-19-8-4-17/h9H,1-8H2 |

InChI Key |

GPSXCDMMIZVRIP-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC(=NC(=N2)Cl)N3CCOCC3 |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 Dimorpholino 2 Chloropyrimidine and Analogues

Synthesis via Nucleophilic Displacement of Halogens on Pyrimidine (B1678525) Rings

The most direct and widely employed strategy for the synthesis of 4,6-dimorpholino-2-chloropyrimidine and its analogues involves the sequential nucleophilic aromatic substitution (SNAr) on a polyhalogenated pyrimidine scaffold. This approach leverages the electron-deficient nature of the pyrimidine ring, which is further activated toward nucleophilic attack by the presence of multiple halogen substituents.

Utilization of 2,4,6-Trichloropyrimidine as a Key Starting Material

2,4,6-Trichloropyrimidine serves as a fundamental and versatile starting material for the synthesis of polysubstituted pyrimidines. mdpi.com Its three chlorine atoms offer multiple sites for sequential nucleophilic displacement, allowing for the controlled, stepwise introduction of different substituents. The synthesis of this compound begins with the reaction of 2,4,6-trichloropyrimidine with morpholine (B109124). This initial reaction displaces one or two of the chlorine atoms with a morpholino group, setting the stage for subsequent functionalization.

The reaction of 2,4,6-trichloropyrimidine with morpholine is a classic example of nucleophilic aromatic substitution. mdpi.comchemicalbook.com In this process, the nitrogen atom of the morpholine acts as the nucleophile, attacking one of the electron-deficient carbon atoms of the pyrimidine ring that is bonded to a chlorine atom. This addition is followed by the elimination of a chloride ion, resulting in the formation of a C-N bond and the substitution of chlorine with a morpholino group.

Investigation of Regioselectivity and Control in Multiple Substitution Steps

A significant challenge in the synthesis of asymmetrically substituted pyrimidines from 2,4,6-trichloropyrimidine is controlling the regioselectivity of the substitution reactions. mdpi.com The three chlorine-bearing carbon atoms (C2, C4, and C6) of the pyrimidine ring are not equally reactive. The C4 and C6 positions are generally more susceptible to nucleophilic attack than the C2 position. However, if one assumes all three positions are equally reactive, the initial monosubstitution could statistically lead to a 2:1 mixture of products: substitution at C4/C6 versus substitution at C2. mdpi.com

Experimental studies on the reaction of 2,4,6-trichloropyrimidine with 1.05 equivalents of morpholine in acetone at 0°C to room temperature have demonstrated this regioselectivity. The reaction yields two primary regioisomers: 4-(4,6-dichloropyrimidin-2-yl)morpholine and 4-(2,6-dichloropyrimidin-4-yl)morpholine. mdpi.comchemicalbook.com The substitution preferentially occurs at the C2 position, which is contrary to some generalizations but highlights the specific electronic and steric factors at play.

| Product | Position of Substitution | Yield | Reference |

| 4-(4,6-Dichloropyrimidin-2-yl)morpholine | C2 | 79% | chemicalbook.com |

| 4-(2,6-Dichloropyrimidin-4-yl)morpholine | C4 | 20% | chemicalbook.com |

This table summarizes the product distribution from the monosubstitution of 2,4,6-trichloropyrimidine with morpholine, illustrating the regiochemical outcome of the reaction.

To synthesize the target molecule, this compound, the reaction is carried out with at least two equivalents of morpholine. The first two substitutions predominantly occur at the more reactive C4 and C6 positions, leaving the chlorine at the C2 position intact. This differential reactivity allows for the selective synthesis of the desired product. Further reaction with a third equivalent of morpholine under more forcing conditions would lead to the trisubstituted product, 2,4,6-trimorpholinopyrimidine. This stepwise reactivity is crucial for controlling the final substitution pattern. mdpi.com

Analysis of Reaction Conditions: Solvent Effects, Temperature Regimes, and Base Catalysis

The conditions under which nucleophilic displacement reactions are performed significantly influence their outcome, including reaction rates and yields. Key parameters include the choice of solvent, temperature, and the use of a base.

Solvent Effects: Solvents play a critical role in SNAr reactions by stabilizing the charged intermediates and transition states. researchgate.net Aprotic polar solvents like dimethylformamide (DMF) are commonly used as they can solvate the reactants and facilitate the reaction. nih.gov Acetone is another effective solvent for these substitutions. mdpi.comchemicalbook.com In some cases, greener solvents like polyethylene glycol (PEG 400) or even water have been employed, often requiring elevated temperatures to ensure solubility and achieve good conversion rates. nih.govnih.gov

Temperature Regimes: Temperature is a critical factor for controlling the regioselectivity and the extent of substitution. The initial substitution of 2,4,6-trichloropyrimidine with morpholine is often initiated at a low temperature (e.g., 0°C) to moderate the exothermic reaction and enhance selectivity, followed by warming to room temperature to ensure completion. mdpi.comchemicalbook.com To achieve disubstitution or to react less reactive positions, higher temperatures (e.g., 100-140°C) are often necessary. nih.govnih.govrsc.org

Base Catalysis: A base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction. The choice of base can range from an excess of the nucleophilic amine itself to non-nucleophilic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH). nih.govrsc.org The base prevents the protonation of the nucleophile, which would render it non-nucleophilic, and drives the reaction equilibrium towards the products.

| Starting Material | Nucleophile | Solvent | Base | Temperature | Product Type | Reference |

| 2,4,6-Trichloropyrimidine | Morpholine | Acetone | (Morpholine) | 0°C to RT | Monosubstituted | mdpi.comchemicalbook.com |

| 4,6-Dichloropyrimidine (B16783) | Adamantane-amines | DMF | K₂CO₃ | 140°C | Monosubstituted | nih.gov |

| 4-Chloro-2-methylimidazo[1,5-a]pyrimidine | Various amines | PEG 400 | None | 120°C | Monosubstituted | nih.gov |

| 4,6-Dichloropyrimidine | Benzimidazole | DMF | NaH | 100°C | Disubstituted | rsc.org |

This table presents a comparison of various reaction conditions used for nucleophilic substitution on halogenated pyrimidines and related heterocycles.

Alternative Synthetic Approaches for the Pyrimidine Core Elaboration

While functionalizing a pre-existing halogenated pyrimidine is the most common route to this compound, other synthetic strategies focus on constructing the pyrimidine ring itself with the desired substitution pattern either directly or through subsequent modifications.

Cyclocondensation Reactions in Pyrimidine Synthesis

The fundamental method for constructing the pyrimidine ring is through cyclocondensation reactions. This approach typically involves the reaction of a compound containing an N-C-N fragment (like amidines, ureas, or guanidines) with a 1,3-dielectrophilic three-carbon unit (such as 1,3-diketones, β-keto esters, or malonates). bu.edu.eg This [3+3] cycloaddition strategy is a cornerstone of pyrimidine synthesis. nih.gov

Multicomponent reactions have also emerged as powerful tools for creating diverse pyrimidine frameworks in a single step. mdpi.com For instance, reactions involving ketones, aldehydes, and amidines can be catalyzed by various agents to produce highly substituted pyrimidines. organic-chemistry.org While these methods are powerful for generating a wide variety of pyrimidine analogues, they may not directly yield the 2-chloro-4,6-dimorpholino substitution pattern. However, they can be used to synthesize a pyrimidine core, such as 4,6-dihydroxypyrimidine, which can then be halogenated (e.g., using POCl₃) to produce 4,6-dichloropyrimidine, a precursor for subsequent nucleophilic substitution with morpholine. google.comgoogle.com

Post-Cyclization Modification of Pre-existing Pyrimidine Frameworks

Once a pyrimidine ring is formed, its substituents can be modified to achieve the desired structure. This is a broad area that includes not only the nucleophilic substitution of halogens as described above but also the transformation of other functional groups. bu.edu.eg For instance, pyrimidine derivatives with hydroxyl or amino groups can be converted into chloro-substituted pyrimidines, which then serve as substrates for reaction with morpholine. nih.govnih.gov

More advanced strategies involve skeletal editing, where the atoms of the pyrimidine ring itself are altered. chinesechemsoc.orgchinesechemsoc.org For example, methods have been developed to convert pyrimidines into other heterocycles like pyridines or pyrazoles through ring-opening and ring-closing sequences. chinesechemsoc.orgchinesechemsoc.org While not a direct route to the target compound, these advanced modification techniques demonstrate the extensive chemical versatility of the pyrimidine framework and its potential for transformation into novel structures after its initial synthesis. bu.edu.eg

Reactivity and Transformative Chemistry of 4,6 Dimorpholino 2 Chloropyrimidine

Nucleophilic Aromatic Substitution (SNAr) Pathways at the C2-Position

The reaction of 4,6-dimorpholino-2-chloropyrimidine with nucleophiles is a classic example of Nucleophilic Aromatic Substitution (SNAr). This pathway is fundamental to the elaboration of the pyrimidine (B1678525) core, allowing for the introduction of a wide array of functional groups.

Mechanistic Insights into SNAr Reactions on Electron-Deficient Pyrimidine Rings

The SNAr reaction on the electron-deficient pyrimidine ring proceeds through a well-established two-step addition-elimination mechanism. The pyrimidine ring, being inherently electron-poor due to the presence of two electronegative nitrogen atoms, is susceptible to attack by nucleophiles. This inherent electrophilicity is further enhanced by the presence of the chlorine atom at the C2-position, which acts as a good leaving group.

The reaction is initiated by the attack of a nucleophile on the C2 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring and, importantly, onto the nitrogen atoms, which effectively stabilizes the complex. The final step involves the departure of the chloride ion, restoring the aromaticity of the pyrimidine ring and yielding the substituted product. This process is analogous to nucleophilic substitution reactions observed in other activated halo-heterocycles like 2-chloropyridines. nih.gov

Exploration of the Scope of Nucleophiles in Pyrimidine Substitutions

The versatility of the SNAr reaction on 2-chloropyrimidines is demonstrated by the wide range of nucleophiles that can be employed. While specific studies on this compound are limited in publicly available literature, the reactivity of similar 2-chloropyrimidine (B141910) systems suggests a broad scope.

Commonly used nucleophiles include:

Amines: Both primary and secondary amines, including cyclic amines like morpholine (B109124), readily displace the C2-chloride to form 2-aminopyrimidine (B69317) derivatives. For instance, the reaction of 4,6-dichloropyrimidine (B16783) with adamantane-containing amines proceeds via nucleophilic substitution. wikipedia.org More nucleophilic dialkylamines can even react under non-catalyzed SNAr conditions to yield 2-aminopyrimidines. researchgate.net

Alkoxides and Phenoxides: These oxygen-based nucleophiles can be used to synthesize 2-alkoxy and 2-aryloxypyrimidine derivatives.

Thiols and Thiophenoxides: Sulfur-based nucleophiles are also effective, leading to the formation of 2-thioether pyrimidines.

Other Nucleophiles: While less common, other nucleophiles could potentially be employed, depending on the reaction conditions and the specific electronic and steric environment of the pyrimidine core.

The table below summarizes the types of nucleophiles commonly used in SNAr reactions with chloropyrimidines.

| Nucleophile Type | Example | Resulting Functional Group |

| Primary Amines | R-NH₂ | -NHR |

| Secondary Amines | R₂NH | -NR₂ |

| Cyclic Amines | Morpholine | -N(CH₂CH₂)₂O |

| Alkoxides | RO⁻ | -OR |

| Phenoxides | ArO⁻ | -OAr |

| Thiols | RSH | -SR |

| Thiophenoxides | ArS⁻ | -SAr |

Influence of Steric and Electronic Effects on Reactivity and Site Selectivity

The reactivity of the C2-position in this compound is significantly influenced by the steric and electronic properties of the morpholino substituents at the C4 and C6 positions.

Steric Effects: The two bulky morpholino groups at the C4 and C6 positions create significant steric hindrance around the C2-position. This steric congestion can impede the approach of the incoming nucleophile, potentially slowing down the reaction rate, especially with bulky nucleophiles. The orientation of the morpholino rings can further influence the accessibility of the C2 carbon.

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Beyond SNAr reactions, the C2-chloro substituent of this compound serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions have become indispensable tools in modern organic synthesis.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation of the Pyrimidine Core

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that couples an organoboron reagent (typically a boronic acid or ester) with a halide or triflate. This reaction is widely used for the formation of biaryl and heteroaryl-aryl bonds. researchgate.netyoutube.com

While specific examples with this compound are not extensively documented in readily accessible literature, the Suzuki-Miyaura coupling of the structurally similar 2-chloro-4,6-dimethoxypyrimidine (B81016) with various boronic acids has been reported. researchgate.net These studies provide a valuable model for the expected reactivity. The general reaction scheme involves the coupling of the chloropyrimidine with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base.

The catalytic cycle for the Suzuki-Miyaura reaction typically involves three key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of the pyrimidine, forming a Pd(II) intermediate.

Transmetalation: The organoboron compound reacts with the Pd(II) intermediate, transferring the organic group from boron to palladium. This step is often facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling and can be optimized to achieve high yields. researchgate.netmdpi.com

The table below illustrates the potential scope of the Suzuki-Miyaura coupling for the arylation and heteroarylation of the this compound core.

| Coupling Partner (Ar-B(OH)₂) | Catalyst System (Example) | Product Type |

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Phenyl-4,6-dimorpholinopyrimidine |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 2-(4-Methoxyphenyl)-4,6-dimorpholinopyrimidine |

| Thiophene-2-boronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | 2-(Thiophen-2-yl)-4,6-dimorpholinopyrimidine |

| Pyridine-3-boronic acid | Pd(OAc)₂, XPhos, CsF | 2-(Pyridin-3-yl)-4,6-dimorpholinopyrimidine |

Buchwald-Hartwig Amination for the Introduction of Nitrogenous Moieties

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines. wikipedia.orgnih.gov This reaction allows for the formation of a C-N bond between an aryl halide and an amine.

The application of the Buchwald-Hartwig amination to this compound would provide a direct route to a variety of 2-amino-substituted pyrimidine derivatives, which are prevalent motifs in pharmacologically active compounds. The general reaction involves treating the chloropyrimidine with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

The catalytic cycle of the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination to furnish the C-N coupled product and regenerate the Pd(0) catalyst. The choice of ligand is particularly critical in this reaction, with bulky, electron-rich phosphines often providing the best results. researchgate.net

The table below outlines potential applications of the Buchwald-Hartwig amination on the this compound substrate.

| Amine | Catalyst System (Example) | Product Type |

| Aniline | Pd₂(dba)₃, BINAP, NaOtBu | N-Phenyl-4,6-dimorpholinopyrimidin-2-amine |

| Benzylamine | Pd(OAc)₂, RuPhos, K₂CO₃ | N-Benzyl-4,6-dimorpholinopyrimidin-2-amine |

| Pyrrolidine | Pd(OAc)₂, JohnPhos, Cs₂CO₃ | 2-(Pyrrolidin-1-yl)-4,6-dimorpholinopyrimidine |

| Indole | Pd₂(dba)₃, Xantphos, K₃PO₄ | 2-(Indol-1-yl)-4,6-dimorpholinopyrimidine |

Investigation of Other Cross-Coupling Methodologies for Diverse Derivatization

Beyond the well-established Suzuki and Stille couplings, research into the derivatization of chloropyrimidines has extended to other cross-coupling methodologies, offering alternative pathways for carbon-carbon and carbon-heteroatom bond formation. The use of organoindium reagents, for instance, has been successfully applied to the synthesis of 4,6-disubstituted-2-(4-morpholinyl)pyrimidines, starting from the related 4,6-dichloro-2-(4-morpholinyl)pyrimidine. nih.gov This approach demonstrates the versatility of the pyrimidine core in accommodating a range of functional groups.

The methodology is noted for its efficiency and the ability to introduce various non-symmetrical functionalities at the C-4 and C-6 positions through selective and sequential palladium-catalyzed reactions. nih.gov This process allows for the stepwise introduction of different alkyl, aryl, or heteroaryl groups, providing a high degree of control over the final molecular architecture. researchgate.net The reactions are generally high-yielding and demonstrate good functional group tolerance, making them a valuable tool for creating diverse libraries of pyrimidine derivatives. nih.govresearchgate.net

The typical reaction involves a palladium catalyst, such as Pd(PPh₃)₄, and a triorganoindium reagent (R₃In) in a suitable solvent like THF. The first substitution occurs selectively, followed by a second coupling with a different organoindium reagent to yield the unsymmetrically substituted product. This stepwise approach is crucial for building complex molecules with distinct functionalities at different positions on the pyrimidine ring. researchgate.net

| Entry | Starting Material | Reagent | Catalyst | Product | Yield (%) | Ref |

| 1 | 4,6-dichloro-2-(4-morpholinyl)pyrimidine | Tri(p-tolyl)indium | Pd(PPh₃)₄ | 4-chloro-6-(p-tolyl)-2-(4-morpholinyl)pyrimidine | 85 | nih.gov |

| 2 | 4-chloro-6-(p-tolyl)-2-(4-morpholinyl)pyrimidine | Tri(2-thienyl)indium | Pd(PPh₃)₄ | 4-(p-tolyl)-6-(2-thienyl)-2-(4-morpholinyl)pyrimidine | 82 | nih.gov |

| 3 | 4,6-dichloro-2-(4-morpholinyl)pyrimidine | Tri(n-butyl)indium | Pd(PPh₃)₄ | 4-(n-butyl)-6-chloro-2-(4-morpholinyl)pyrimidine | 88 | researchgate.net |

| 4 | 4-(n-butyl)-6-chloro-2-(4-morpholinyl)pyrimidine | Triphenylindium | Pd(PPh₃)₄ | 4-(n-butyl)-6-phenyl-2-(4-morpholinyl)pyrimidine | 86 | researchgate.net |

Intramolecular Rearrangements and Direct Functionalization of the Pyrimidine Nucleus

The inherent electronic properties of the pyrimidine ring, particularly when substituted with strong electron-donating groups like morpholine, allow for unique chemical transformations beyond standard cross-coupling reactions. These include intramolecular rearrangements and direct functionalization of the pyrimidine C-H bonds, which open up novel avenues for structural modification.

Study of Fischer-Hepp Type Rearrangements in Pyrimidine Systems

The Fischer-Hepp rearrangement, a classic reaction typically observed in aromatic nitrosamines, involves the acid-catalyzed migration of a nitroso (–N=O) group from a nitrogen atom to an aromatic ring, usually at the para-position. wikipedia.org This reaction was, for a long time, not observed in pyrimidine chemistry. However, recent studies have demonstrated the first examples of a Fischer-Hepp type rearrangement occurring in pyrimidine systems. nih.govbeilstein-journals.org

This transformation is particularly relevant for derivatives of 4,6-diaminopyrimidine. The key to achieving this rearrangement lies in the activation of the pyrimidine ring. researchgate.net A prerequisite for the intramolecular migration of the nitroso group is the presence of at least three groups with a positive mesomeric effect, which sufficiently increases the nucleophilicity of the C-5 position. nih.govresearchgate.net The two morpholino groups in 4,6-dimorpholinopyrimidine derivatives serve as powerful activating groups.

The process begins with the N-nitrosation of a secondary amino group attached to the pyrimidine ring. This N-nitroso moiety can also serve to activate an adjacent chloropyrimidine towards nucleophilic substitution. researchgate.net Subsequent treatment of the N-nitrosated pyrimidine with aqueous sulfuric acid can lead to one of two outcomes: simple N-denitrosation to regenerate the amine, or the desired Fischer-Hepp type rearrangement to furnish a 5-nitroso-4,6-pyrimidinediamine. nih.gov The outcome is highly dependent on the electronic nature of the substituents on the pyrimidine core. researchgate.net For the rearrangement to occur, the C-5 position must be sufficiently electron-rich to be attacked by the electrophilic nitroso group. nih.govresearchgate.net

| Entry | Substrate | Conditions | Product | Outcome | Ref |

| 1 | N-benzyl-N-nitroso-2,6-dimorpholinopyrimidin-4-amine | 10% H₂SO₄, 120 °C | 5-nitroso-N⁴-benzyl-2,6-dimorpholinopyrimidine-4-amine | Rearrangement | researchgate.net |

| 2 | N-butyl-N-nitroso-2,6-dimorpholinopyrimidin-4-amine | 10% H₂SO₄, 120 °C | 5-nitroso-N⁴-butyl-2,6-dimorpholinopyrimidine-4-amine | Rearrangement | researchgate.net |

| 3 | N-benzyl-N-nitroso-6-(methylthio)pyrimidin-4-amine | 10% H₂SO₄, 120 °C | N⁴-benzyl-6-(methylthio)pyrimidine-4-amine | Denitrosation | researchgate.net |

| 4 | N-benzyl-N-nitroso-6-methylpyrimidin-4-amine | 10% H₂SO₄, 120 °C | N⁴-benzyl-6-methylpyrimidine-4-amine | Denitrosation | researchgate.net |

Advanced Strategies for Direct C-H Functionalization on the Pyrimidine Ring

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic scaffolds, avoiding the need for pre-functionalized substrates. nih.gov For pyrimidine systems, which are inherently electron-deficient, direct electrophilic substitution at carbon is challenging. However, the presence of strong electron-donating groups, such as the two morpholino substituents in this compound, dramatically alters the ring's reactivity, making the C-5 position susceptible to functionalization.

Various transition-metal-catalyzed methods have been developed for the direct C-H arylation, alkenylation, and amination of pyrimidines and other N-heterocycles. nih.govresearchgate.net Palladium and rhodium are common catalysts for these transformations. rsc.orgacs.org For a substrate like this compound, the two morpholino groups strongly activate the C-5 position towards electrophilic attack, which is the key step in many C-H activation cycles.

Strategies for direct C-H functionalization can be broadly categorized:

Palladium-Catalyzed C-H Arylation: This is a common method for forming biaryl linkages. For an electron-rich pyrimidine, the reaction with an aryl halide, catalyzed by a palladium complex, could proceed at the C-5 position. The mechanism often involves a concerted metalation-deprotonation pathway. nih.gov

Rhodium-Catalyzed C-H Amidation: Using a directing group, Rh(III) catalysts can facilitate the regioselective amidation of C-H bonds. acs.org While this compound lacks a conventional directing group, the high electron density at C-5 might enable functionalization without one under specific conditions.

Photocatalysis: Visible-light-mediated, metal-free C-H alkylation and acylation using carboxylic acids as radical precursors have also been developed, offering a milder alternative for functionalizing N-heterocyles. researchgate.net

The application of these advanced strategies to this compound would primarily target the C-5 position, the most nucleophilic site on the ring. This allows for the introduction of new substituents directly onto the pyrimidine core, bypassing the need for halogenation at C-5 followed by cross-coupling.

| Functionalization Type | Typical Catalyst/Reagent | Target Position | Description | Ref |

| C-H Arylation | Pd(OAc)₂ / Ligand | C-5 | Forms a C-C bond between the pyrimidine and an aryl group, typically from an aryl halide. | nih.govrsc.org |

| C-H Alkenylation | Pd(OAc)₂ or Rh(III) | C-5 | Introduces a vinyl group onto the pyrimidine ring. | researchgate.net |

| C-H Amination | Rh(III) or other metals | C-2, C-5 | Forms a C-N bond, often requiring a directing group, to introduce an amino functionality. | researchgate.netacs.org |

| C-H Alkylation (Photocatalysis) | Eosin Y / Blue LED | C-5 | Metal-free method using light to generate alkyl radicals from carboxylic acids for C-C bond formation. | researchgate.net |

4,6 Dimorpholino 2 Chloropyrimidine As a Strategic Synthetic Intermediate and Building Block

Precursor for the Synthesis of Novel and Complex Heterocyclic Scaffolds

The reactivity of the C2-chloro group in 4,6-dimorpholino-2-chloropyrimidine makes it an excellent electrophilic partner for a variety of nucleophiles. This property is extensively exploited in the synthesis of novel and complex heterocyclic systems. The substitution of the chlorine atom is the key step, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, thereby enabling the construction of diverse molecular frameworks.

A primary application of this compound is in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyrimidine (B1678525) ring's nitrogen atoms facilitates the attack of nucleophiles at the C2 position, leading to the displacement of the chloride ion. This reaction is highly efficient for creating derivatives with a variety of substituents. For instance, reactions with amines, phenols, and thiophenols introduce new functional groups and can be the first step in building more elaborate fused heterocyclic systems.

Research has demonstrated the synthesis of a library of compounds by reacting this compound with a range of nucleophiles. This approach highlights the compound's role as a versatile platform for generating chemical diversity. The following table illustrates the scope of this transformation with various nucleophilic partners.

| Nucleophile | Resulting Functional Group at C2 | Product Class |

|---|---|---|

| Aniline Derivatives | Substituted Amino | 2-Anilino-4,6-dimorpholinopyrimidines |

| Aliphatic Amines | Alkylamino | 2-(Alkylamino)-4,6-dimorpholinopyrimidines |

| Phenol Derivatives | Aryloxy | 2-Phenoxy-4,6-dimorpholinopyrimidines |

| Thiophenol Derivatives | Arylthio | 2-(Arylthio)-4,6-dimorpholinopyrimidines |

| Heterocyclic Amines | Heterocyclylamino | 2-(Heterocyclylamino)-4,6-dimorpholinopyrimidines |

Beyond simple substitution, the resulting products can undergo further cyclization reactions to form fused heterocyclic scaffolds, such as pyrimido[2,1-b]benzothiazoles or other complex polycyclic systems. nih.gov

Role in the Construction of Highly Functionalized Pyrimidine Derivatives

The strategic placement of the reactive chlorine atom on the 4,6-dimorpholino-substituted pyrimidine core makes this compound an ideal starting material for creating highly functionalized derivatives. The two morpholino groups at the C4 and C6 positions provide steric bulk and influence the electronic nature of the ring, while the C2 position acts as a specific site for chemical modification.

Modern cross-coupling reactions, particularly palladium-catalyzed methods like Suzuki, Stille, and Buchwald-Hartwig reactions, have become powerful tools for C-C and C-N bond formation. youtube.com this compound is an excellent substrate for these transformations. The C-Cl bond can be readily activated by a palladium catalyst, allowing for the coupling of a wide variety of partners.

For example, Suzuki coupling with arylboronic acids introduces aryl groups at the C2 position, leading to 2-aryl-4,6-dimorpholinopyrimidines. This method is highly versatile, tolerating a wide range of functional groups on the boronic acid partner. Similarly, Stille coupling with organostannanes or Buchwald-Hartwig amination with various amines can be employed to further diversify the substitution pattern at the C2 position. This controlled and site-selective functionalization is crucial for systematic structure-activity relationship (SAR) studies in drug discovery and for fine-tuning the properties of organic materials.

The following table summarizes the utility of this compound in various cross-coupling reactions to generate highly functionalized pyrimidine derivatives.

| Coupling Reaction | Coupling Partner | Bond Formed | Product Type |

|---|---|---|---|

| Suzuki Coupling | Aryl/Heteroarylboronic Acids | C-C | 2-Aryl/Heteroaryl-4,6-dimorpholinopyrimidines |

| Stille Coupling | Organostannanes | C-C | 2-Alkyl/Aryl-4,6-dimorpholinopyrimidines |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | C-N | 2-Amino-4,6-dimorpholinopyrimidines |

| Sonogashira Coupling | Terminal Alkynes | C-C (sp) | 2-Alkynyl-4,6-dimorpholinopyrimidines |

Integration into the Design and Synthesis of π-Conjugated Organic Materials

The development of novel organic materials with tailored electronic and photophysical properties is a rapidly advancing field. π-conjugated systems, characterized by alternating single and multiple bonds, are the fundamental components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The pyrimidine ring, being an electron-deficient (π-deficient) heterocycle, is an attractive component for constructing such materials, particularly for applications requiring good electron-transporting capabilities.

This compound serves as a valuable building block for incorporating the dimorpholinopyrimidine unit into larger π-conjugated structures. The reactive C2-chloro group is the key synthetic handle for extending the conjugation. Through transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, various aryl, heteroaryl, or vinyl groups can be appended to the pyrimidine core.

This synthetic strategy allows for the creation of donor-acceptor (D-A) type molecules, where the electron-rich coupling partner acts as the donor and the electron-deficient dimorpholinopyrimidine unit acts as the acceptor. The morpholino groups, being electron-donating, can further modulate the electronic properties of the pyrimidine acceptor unit. By carefully selecting the coupling partners, the electronic energy levels (HOMO/LUMO) and the optical properties (absorption/emission) of the resulting π-conjugated material can be systematically tuned. For instance, coupling with electron-rich thiophene (B33073) or fluorene (B118485) derivatives can lead to materials with interesting intramolecular charge-transfer characteristics, which are desirable for applications in organic electronics.

Utilization in the Development of Privileged Scaffolds for Chemical and Materials Science Research

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets or that serve as versatile platforms for the construction of compound libraries with diverse functionalities. nih.gov The pyrimidine core is widely recognized as a privileged scaffold in medicinal chemistry due to its presence in numerous approved drugs and biologically active molecules. nih.gov

This compound is a prime example of a strategic intermediate used to access libraries of compounds based on the privileged 4,6-disubstituted pyrimidine scaffold. Its commercial availability and predictable reactivity at the C2 position allow for the rapid and efficient generation of a multitude of analogs from a single, common precursor. This approach is highly valuable in the early stages of drug discovery, where the goal is to screen a wide range of chemical diversity to identify hit compounds.

The ability to easily introduce various substituents at the C2 position via SNAr or cross-coupling reactions enables a systematic exploration of the chemical space around the pyrimidine core. The morpholino groups at C4 and C6 provide a constant structural feature that can aid in receptor binding while the C2 substituent is varied to optimize potency, selectivity, and pharmacokinetic properties. This building block approach streamlines the synthesis of new chemical entities and accelerates the development of novel therapeutic agents and functional materials.

Computational Chemistry and Spectroscopic Characterization Methodologies

Computational Studies on Electronic Structure, Reactivity, and Molecular Interactions

Computational chemistry offers powerful tools to model and predict the properties of molecules like 4,6-Dimorpholino-2-chloropyrimidine, providing insights that are complementary to experimental data.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For pyrimidine (B1678525) derivatives, DFT calculations are instrumental in elucidating reaction mechanisms, predicting reactivity, and interpreting spectroscopic data. Studies on related pyrimidine compounds, such as 2-amino-4,6-dimethyl pyrimidine, have utilized DFT methods like B3LYP to optimize molecular geometry and perform complete vibrational assignments. nih.gov The calculated vibrational frequencies (FTIR and FT-Raman) show excellent agreement with experimental results, validating the accuracy of the computational model. nih.gov

Furthermore, DFT calculations have been successfully applied to understand the reactivity of various azidopyrimidines. nih.gov By calculating the electronic properties and chemical shifts, researchers can predict which sites on the pyrimidine ring are more susceptible to nucleophilic or electrophilic attack. nih.gov This predictive power is essential for designing synthetic routes and understanding the chemical behavior of substituted pyrimidines like this compound. The method allows for the modeling of transition states and reaction pathways, offering a detailed picture of the energy landscapes of chemical transformations.

The structural flexibility of the two morpholino groups attached to the pyrimidine core makes conformational analysis a critical aspect of characterizing this compound. Computational modeling, including molecular mechanics and more advanced quantum chemical methods, can be used to determine the most stable conformations of the molecule. These models calculate the potential energy as a function of bond rotations, identifying low-energy structures that are likely to be populated at room temperature.

Molecular dynamics (MD) simulations provide further insight into the dynamic behavior of the molecule over time. rjeid.com In a study on novel pyrimidine derivatives designed as G-quadruplex ligands, MD simulations were employed to explore the interaction between the compounds and their biological target. rjeid.com These simulations revealed details about the binding modes, including the formation of hydrogen bonds and changes in structural dynamics upon complex formation. rjeid.com For this compound, MD simulations could model its behavior in different solvent environments and its potential interactions with other molecules, providing a dynamic picture of its conformational flexibility and intermolecular forces. rjeid.com

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of chemical compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution.

1H NMR: The 1H NMR spectrum of this compound is expected to show distinct signals for the protons of the morpholino groups and the pyrimidine ring. The protons on the carbons adjacent to the oxygen in the morpholine (B109124) rings would appear as a triplet at approximately 3.7-3.8 ppm, while the protons on the carbons adjacent to the nitrogen would appear as a triplet around 3.5-3.6 ppm. A singlet corresponding to the lone proton at the C5 position of the pyrimidine ring would likely be observed in the aromatic region, typically around 5.5-6.0 ppm. Data from the structurally similar 2,4-dimorpholine-6-chloro-1,3,5-triazine supports these expected shifts. researchgate.net

13C NMR: The 13C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbon atoms of the pyrimidine ring are expected to have characteristic chemical shifts, with the carbon bearing the chlorine atom (C2) appearing at a distinct field compared to the carbons bonded to the morpholino groups (C4, C6) and the unsubstituted carbon (C5). The morpholino groups would show two signals for their non-equivalent carbons. Based on data for related chloropyrimidines, the pyrimidine carbons would appear in the 160-170 ppm range for those bonded to nitrogen and chlorine, and around 90-100 ppm for the C5 carbon. chemicalbook.comnih.gov

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. COSY would confirm the coupling between protons within the morpholino rings, while HSQC would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of all 1H and 13C signals.

Table 1: Predicted NMR Data for this compound

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Pyrimidine C-H (C5) | ~ 5.5 - 6.0 (s, 1H) | ~ 90 - 100 |

| Pyrimidine C-Cl (C2) | - | ~ 160 - 165 |

| Pyrimidine C-N (C4/C6) | - | ~ 165 - 170 |

| Morpholine -CH2O- | ~ 3.7 - 3.8 (t, 8H) | ~ 66 - 68 |

| Morpholine -CH2N- | ~ 3.5 - 3.6 (t, 8H) | ~ 44 - 46 |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. nih.gov For this compound (empirical formula C12H17ClN4O2), HRMS can determine its molecular weight with an accuracy of a few parts per million. sigmaaldrich.com This precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas. The technique would yield the exact mass of the molecular ion [M]+ or a protonated species [M+H]+, confirming the compound's identity and purity. The presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak.

Table 2: HRMS Data for this compound

| Property | Value |

| Molecular Formula | C12H17ClN4O2 |

| Monoisotopic Mass | 284.1040 g/mol |

| Molecular Ion Isotopic Pattern | [M]+ (~100%), [M+1]+ (~14%), [M+2]+ (~32%) |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include C-N stretching from the morpholine and pyrimidine rings, C-O-C stretching from the ether linkage in the morpholine groups, and C=N stretching vibrations characteristic of the pyrimidine ring. A band corresponding to the C-Cl stretch would also be present, typically in the lower frequency region (600-800 cm-1). Studies on similar molecules like 4-chloro-2,6-diaminopyrimidine (B16297) confirm the positions of these characteristic pyrimidine and C-Cl vibrations. asianpubs.orgnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Substituted pyrimidines typically exhibit strong absorption bands in the UV region due to π → π* and n → π* electronic transitions within the aromatic ring system. The specific wavelengths (λmax) of these absorptions are influenced by the nature and position of substituents. The morpholino groups, acting as auxochromes, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyrimidine core. rjeid.com

Table 3: Predicted IR and UV-Vis Data for this compound

| Spectroscopy | Feature | Predicted Range |

| IR | C-H Stretching | 2850-3000 cm-1 |

| C=N/C=C Stretching (Pyrimidine Ring) | 1500-1600 cm-1 | |

| C-N Stretching | 1200-1350 cm-1 | |

| C-O-C Stretching (Morpholine) | 1100-1150 cm-1 | |

| C-Cl Stretching | 600-800 cm-1 | |

| UV-Vis | π → π* Transition | ~250-280 nm |

| n → π* Transition | ~300-330 nm |

X-ray Diffraction (XRD) for Single-Crystal and Powder Solid-State Structure Determination

X-ray diffraction (XRD) is a cornerstone analytical technique for the elucidation of the three-dimensional atomic and molecular structure of crystalline materials. This method relies on the scattering of a collimated beam of X-rays by the electron clouds of the atoms within a crystal lattice. The resulting diffraction pattern, a unique fingerprint of the crystalline solid, provides detailed information about the unit cell dimensions, space group symmetry, and the precise arrangement of atoms. For a compound such as this compound, XRD can be applied to both single crystals and polycrystalline powders to gain a comprehensive understanding of its solid-state structure.

Single-Crystal X-ray Diffraction

Single-crystal XRD offers the most definitive structural information. A well-ordered single crystal, typically less than a millimeter in any dimension, is mounted on a goniometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, thousands of diffraction spots are collected, and their intensities are measured. This data is then processed to generate an electron density map, from which the crystallographic parameters can be determined.

Despite extensive searches of chemical and crystallographic databases, no publically available single-crystal X-ray diffraction data for this compound could be located. The determination of its crystal structure would require the growth of suitable single crystals and subsequent analysis. Such an analysis would yield precise data points including:

Crystallographic System: (e.g., monoclinic, orthorhombic, etc.)

Space Group: The specific symmetry group of the crystal.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The fractional coordinates (x, y, z) of each non-hydrogen atom in the asymmetric unit.

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles they form.

Torsion Angles: Describing the conformation of the morpholine rings and their orientation relative to the pyrimidine core.

Intermolecular Interactions: Identification of hydrogen bonds, van der Waals forces, and other non-covalent interactions that dictate the crystal packing.

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is employed for the analysis of polycrystalline materials, where the sample consists of a multitude of randomly oriented microcrystals. Instead of discrete diffraction spots, the diffraction data is collected as a one-dimensional pattern of intensity versus the diffraction angle (2θ). PXRD is a powerful tool for phase identification, assessment of sample purity, and can also be used for structure solution and refinement, particularly with methods like Rietveld refinement.

Similar to single-crystal data, specific powder X-ray diffraction patterns for this compound are not found in the reviewed literature. A typical PXRD analysis would provide a pattern that could be indexed to determine the unit cell parameters. This experimental pattern could then be compared against a theoretically calculated pattern if the single-crystal structure were known.

Research Findings

As of the latest available data, there are no published research findings detailing the experimental single-crystal or powder X-ray diffraction analysis of this compound. While crystallographic data for related pyrimidine derivatives exist, such as for 4,6-dichloro-5-methylpyrimidine (B15144) nih.gov, these cannot be used to infer the precise structural details of the title compound due to significant differences in substituents. The presence of the two bulky morpholino groups at positions 4 and 6, and a chlorine atom at position 2 of the pyrimidine ring, will have a profound influence on the molecular conformation and the packing of the molecules in the crystal lattice.

Data Tables

Due to the absence of experimental data in the scientific literature, data tables for the crystallographic parameters of this compound cannot be generated at this time.

Emerging Research Avenues and Methodological Innovations

Development of Highly Regio- and Stereoselective Synthetic Protocols for Pyrimidine (B1678525) Derivatization

The precise control of substituent placement on the pyrimidine ring is paramount for establishing structure-activity relationships and for the rational design of new functional molecules. While nucleophilic aromatic substitution (SNAr) reactions are common for functionalizing chloropyrimidines, achieving high regioselectivity can be challenging, especially in polysubstituted systems. justia.com

Recent research has focused on developing protocols that offer enhanced control over the derivatization of pyrimidine systems. For instance, in the case of dichloropyrimidines, the regioselectivity of amination and thiolation reactions has been shown to be highly dependent on the reaction conditions. While amination often occurs selectively at the C2 position, the addition of thiols can be directed to either the C2 or C8 position in related fused pyrimidine systems by tuning the solvent and base. nih.gov This provides a strategic advantage for subsequent metal-catalyzed cross-coupling reactions, allowing for the selective activation of one position over another. nih.gov

In the context of 4,6-disubstituted-2-chloropyrimidines, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Liebeskind-Srogl reactions, have proven effective for introducing new carbon-carbon and carbon-heteroatom bonds with high regioselectivity. nih.govwikipedia.org The choice of catalyst, ligands, and reaction conditions is crucial in directing the substitution to the desired position and avoiding unwanted side reactions. For example, the use of specific phosphine (B1218219) ligands like DavePhos has been shown to be efficient in the amination of related chloropyrimidines. nih.gov While direct stereoselective derivatization of the pyrimidine core itself is less common, the introduction of chiral substituents via these selective protocols allows for the synthesis of enantiomerically pure compounds.

Exploration of Novel and Unprecedented Reaction Pathways for Pyrimidine Functionalization

Beyond traditional SNAr and cross-coupling reactions, chemists are actively exploring novel pathways to functionalize the pyrimidine ring. One of the most significant advancements has been in the field of C-H bond activation. thieme-connect.comnih.govresearchgate.net This strategy allows for the direct formation of new bonds at positions that were previously difficult to access, bypassing the need for pre-functionalized starting materials. Palladium-catalyzed C-H activation has been successfully applied to pyrimidines, enabling arylation, iodination, and acetoxylation at various positions on the ring. nih.govacs.org

For 2-chloropyrimidines, cobalt-catalyzed cross-coupling reactions with arylzinc halides have emerged as a practical alternative to palladium-based methods for the synthesis of 2-aryldiazines. nih.gov This method offers the advantage of using a less expensive and more earth-abundant metal catalyst. nih.gov Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides has also been reported, providing a pathway for the synthesis of 2-alkylated pyridines, a strategy that could potentially be adapted for 2-chloropyrimidines. wisc.edu

Furthermore, the exploration of unusual leaving groups is expanding the toolkit for pyrimidine functionalization. For example, research on 2-R-3-nitropyridines has shown that the nitro group can act as a selective leaving group in the presence of other potential nucleofuges, a principle that could inspire new strategies for derivatizing specifically substituted pyrimidines. nih.gov

Implementation of High-Throughput Synthesis and Combinatorial Chemistry Approaches in Pyrimidine Research

The demand for large and diverse libraries of pyrimidine derivatives for drug discovery and materials science has spurred the adoption of high-throughput synthesis and combinatorial chemistry techniques. wikipedia.org These approaches enable the rapid preparation of a multitude of compounds from a common scaffold like 4,6-dimorpholino-2-chloropyrimidine, facilitating the exploration of a vast chemical space. nih.govnih.gov

Parallel solution-phase synthesis has been successfully employed to create large libraries of substituted thieno[2,3-d]pyrimidines, where the derivatization of an active chlorine on the pyrimidine ring is a key step. acs.org Similarly, the combinatorial synthesis of pyrimidine-based nucleolipids has been achieved, allowing for the systematic variation of different parts of the molecule to study their structure-activity relationships. nih.govnih.gov

The development of efficient, multi-component reactions is also a cornerstone of combinatorial pyrimidine synthesis. organic-chemistry.org These reactions allow for the construction of complex pyrimidine derivatives in a single step from simple starting materials, significantly streamlining the synthetic process. bu.edu.egnih.gov The use of microwave-assisted synthesis has also been shown to accelerate reaction times and improve yields for the synthesis of pyrimidine derivatives. nih.gov

Advancements in Theoretical and Computational Chemistry for Predictive Modeling of Pyrimidine Reactivity

Theoretical and computational chemistry have become indispensable tools for understanding and predicting the reactivity of molecules, including pyrimidine derivatives. walshmedicalmedia.com Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reaction mechanisms, and spectroscopic properties of these compounds. nih.govresearchgate.net

For instance, computational studies have been used to estimate the acidities (pKa values) of pyrimidines, which is crucial for understanding their behavior in different pH environments. nih.gov DFT calculations have also been employed to evaluate the reactivity of pyrimidine derivatives in various reactions, helping to rationalize observed outcomes and predict the feasibility of new transformations. acs.orgcolab.ws

In the context of regioselectivity, computational modeling can be particularly insightful. By calculating the energies of different transition states, it is possible to predict which position on the pyrimidine ring is more likely to react. For example, quantum mechanics calculations have been used to explain the C2 selectivity in SNAr reactions of 2-MeSO2-4-chloropyrimidine, attributing it to the formation of a stabilizing hydrogen bond. wuxiapptec.com Such predictive power allows for the more rational design of synthetic strategies, saving time and resources in the laboratory. colab.ws Molecular docking studies are also widely used to predict the binding of pyrimidine derivatives to biological targets, guiding the design of new potential therapeutic agents. nih.govacs.org

Q & A

Basic: What are the standard synthetic routes for 4,6-Dimorpholino-2-chloropyrimidine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically begins with a 4,6-dichloropyrimidine precursor, where morpholino groups are introduced via nucleophilic aromatic substitution (SNAr). Key steps include:

- Substitution Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and enhance reaction rates.

- Catalysis : Transition-metal catalysts (e.g., Pd or Cu) may improve regioselectivity, particularly for challenging substitutions .

- Temperature Control : Reactions often proceed at 80–120°C, with monitoring via TLC or HPLC to avoid over-substitution.

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) ensures high purity (>95%).

Basic: What spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify substitution patterns (e.g., chlorine at C2, morpholino groups at C4/C6). Chemical shifts for morpholino protons typically appear at δ 3.6–3.8 ppm.

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 315.12 for CHClNO).

- X-ray Crystallography : Resolves steric effects of morpholino groups and confirms planar pyrimidine ring geometry.

- Elemental Analysis : Validates purity by matching experimental vs. theoretical C/H/N ratios.

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

Methodological Answer:

Contradictions often arise from variations in assay design or derivative structures. Systematic approaches include:

- Assay Standardization : Compare IC values under identical conditions (e.g., cell line, incubation time, serum concentration). For example, discrepancies in anticancer activity may stem from differences in HeLa vs. MCF-7 cell lines .

- Structural Analysis : Use SAR studies to isolate substituent effects. For instance, electron-withdrawing groups at C2 (e.g., Cl) enhance electrophilicity, altering binding to kinase targets.

- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify trends or outliers.

Advanced: What strategies are used to study interaction mechanisms between this compound derivatives and biomolecules like HSA?

Methodological Answer:

Mechanistic studies combine experimental and computational methods:

- Spectroscopic Techniques :

- Fluorescence Quenching : Measure binding constants (K) by monitoring HSA tryptophan emission changes upon derivative addition.

- Circular Dichroism (CD) : Detect conformational shifts in HSA secondary structure (α-helix to β-sheet ratios).

- In-Silico Docking : Use AutoDock Vina or Schrödinger Suite to predict binding sites and affinity. For example, morpholino groups may engage in hydrogen bonding with HSA residues like Lys199 .

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (e.g., GROMACS) to assess entropy-driven vs. enthalpy-driven interactions.

Experimental Design: How to design structure-activity relationship (SAR) studies for this compound derivatives?

Methodological Answer:

- Variable Substituents : Modify substituents at C2 (e.g., Cl, Br, CF) and morpholino groups (e.g., piperazine, thiomorpholine) to assess electronic/steric effects.

- Biological Assays : Test derivatives against a panel of targets (e.g., kinases, topoisomerases) using dose-response curves. Include positive controls (e.g., doxorubicin for cytotoxicity).

- Computational Pre-Screening : Apply QSAR models (e.g., CoMFA) to prioritize derivatives with predicted high activity.

- Data Correlation : Use multivariate analysis (PCA or PLS) to link structural descriptors (e.g., logP, polar surface area) to activity.

Data Analysis: What computational tools are recommended for modeling the electronic properties of this compound to predict reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian 16 at the B3LYP/6-31G(d) level to predict nucleophilic/electrophilic sites.

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution (e.g., VMD software) to identify regions prone to SNAr reactions.

- ADMET Prediction : Use SwissADME or pkCSM to estimate pharmacokinetic properties (e.g., blood-brain barrier permeability) for drug design.

Advanced: How can researchers address discrepancies in reported synthetic yields of this compound?

Methodological Answer:

Yield variations often stem from:

- Solvent Effects : Compare DMF (high polarity, 75% yield) vs. THF (lower polarity, 50% yield) .

- Catalyst Load : Optimize Pd(OAc) concentration (0.5–2 mol%) to balance cost and efficiency.

- Workup Protocols : Use inert atmospheres (N/Ar) to prevent hydrolysis of intermediates.

- Reproducibility : Document detailed reaction logs (e.g., moisture levels, stirring rates) to minimize batch-to-batch variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.